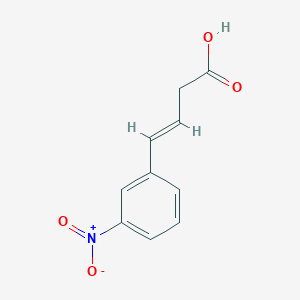

4-(3-nitrophenyl)but-3-enoic Acid

Description

Contextual Significance within Organic Chemistry

In organic chemistry, the synthesis and exploration of novel compounds with well-defined structural motifs are crucial for the development of new synthetic methodologies and the discovery of molecules with unique properties. The structure of 4-(3-nitrophenyl)but-3-enoic acid makes it a valuable substrate and a potential building block in various synthetic pathways. Its unsaturated nature, coupled with the presence of both an electron-withdrawing nitro group and a carboxylic acid function, offers multiple sites for chemical modification.

Structural Features and Chemical Relevance of the Nitrophenyl and But-3-enoic Acid Moieties

The chemical behavior of this compound is dictated by its two primary functional components: the nitrophenyl group and the but-3-enoic acid chain. scbt.com

The nitrophenyl moiety , specifically the 3-nitro substitution pattern, significantly influences the electronic properties of the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and makes the benzylic protons more acidic. This electronic effect can also modulate the reactivity of the adjacent double bond.

The but-3-enoic acid moiety provides several reactive sites. The carboxylic acid group is a versatile functional group that can undergo esterification, amidation, and reduction, among other reactions. The carbon-carbon double bond (alkene) is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. The conjugation of this double bond with the phenyl ring can also influence its reactivity.

A potential synthetic route to this class of compounds is the Perkin reaction, an organic reaction that produces α,β-unsaturated aromatic acids. This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid. wikipedia.orgbyjus.comlongdom.org For the synthesis of this compound, 3-nitrobenzaldehyde (B41214) would be a suitable starting aromatic aldehyde. unacademy.com Another plausible method is the Wittig reaction, which converts aldehydes or ketones into alkenes using a triphenyl phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is known for its reliability in forming carbon-carbon double bonds with specific stereochemistry. libretexts.org

Key Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C10H9NO4 | scbt.com |

| Molecular Weight | 207.18 g/mol | scbt.com |

Overview of Prior Research on Related Nitrophenyl-Substituted Butenoic Acids

While specific research focused solely on this compound is not extensively documented in publicly available literature, a significant body of research exists for structurally related nitrophenyl-substituted butenoic acids and their derivatives. These studies provide valuable insights into the potential applications and chemical behavior of this class of compounds.

For instance, research into nitro-substituted chalcones, which share the nitrophenyl and unsaturated carbonyl framework, has revealed their potential as potent antibacterial and antifungal agents. nist.gov Similarly, various N-nitrophenyl derivatives have been synthesized and evaluated for their herbicidal activity, targeting enzymes like acetohydroxyacid synthase (AHAS). gaylordchemical.com

Furthermore, the synthesis and biological evaluation of nitrophenyl-containing heterocycles have been a subject of interest, with some compounds showing promising anticancer and antioxidant properties. byjus.com The nitrophenyl group is often incorporated into molecular designs to modulate biological activity. Studies on the acid-base behavior of compounds like 4-nitrophenol (B140041) have also been conducted to understand their properties in different environments. rsc.org

The hydrolysis of related esters, such as p-nitrophenyl butyrate, has been a subject of enzymatic studies to understand the mechanisms of lipases. diva-portal.org This highlights the utility of the nitrophenyl group as a chromogenic marker in biochemical assays. Spectroscopic data, including 1H NMR and IR spectra, are available for related compounds like 3-nitrophenylacetic acid and 4-nitrophenylacetic acid, which can serve as a reference for the characterization of this compound. chemicalbook.comchemicalbook.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3-nitrophenyl)but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-10(13)6-2-4-8-3-1-5-9(7-8)11(14)15/h1-5,7H,6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODORNFZJPJSKAP-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421168 | |

| Record name | AC1NYKZC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-13-8 | |

| Record name | AC1NYKZC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3 Nitrophenyl but 3 Enoic Acid

Established Synthetic Routes to 4-(3-nitrophenyl)but-3-enoic Acid

The creation of this compound can be approached from different starting points, primarily involving either the modification of a pre-existing phenylbutenoic acid structure or the construction of the carbon skeleton through condensation or olefination reactions.

Nitration-Based Approaches from Phenylbutenoic Acid Derivatives

A direct and classical approach to synthesizing this compound involves the nitration of a 4-phenylbut-3-enoic acid precursor. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The conditions for this reaction must be carefully controlled to favor the formation of the meta-substituted product, as the directing effects of the butenoic acid side chain can influence the regioselectivity of the nitration.

Condensation Reactions for α,β-Unsaturated Carboxylic Acids (e.g., Knoevenagel Condensation)

Condensation reactions provide a powerful tool for the formation of the carbon-carbon double bond in α,β-unsaturated carboxylic acids. wikipedia.orgwikipedia.org The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is particularly relevant. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org

In the context of synthesizing this compound, this would typically involve the reaction of 3-nitrobenzaldehyde (B41214) with a compound containing an activated methylene (B1212753) group, such as malonic acid or its derivatives. The reaction is often catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgpsu.eduresearchgate.net A variation known as the Doebner modification utilizes pyridine as the solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Another related method is the Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. organicreactions.orglongdom.orgiitk.ac.in This can be used to synthesize cinnamic acids and their derivatives, which could be potential precursors to the target molecule. longdom.orgiitk.ac.in

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly with a high preference for the (E)-isomer. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of this compound or its ester precursors, this would entail the reaction of 3-nitrobenzaldehyde with a phosphonate reagent such as triethyl phosphonoacetate. chegg.com

The phosphonate carbanion is generated by treatment with a base, which can range from strong bases like sodium hydride to milder ones like triethylamine (B128534) in the presence of lithium or magnesium salts. alfa-chemistry.comacs.org A significant advantage of the HWE reaction is the straightforward removal of the water-soluble phosphate (B84403) byproduct, simplifying product purification. organic-chemistry.orgalfa-chemistry.com

Stereoselective Synthesis of this compound Isomers (E/Z Configurations)

The control of the geometry of the carbon-carbon double bond, leading to either the (E) or (Z) isomer, is a critical aspect of the synthesis of this compound.

The Horner-Wadsworth-Emmons reaction generally exhibits a high degree of (E)-selectivity. wikipedia.orgorganic-chemistry.orgnrochemistry.com This is attributed to the thermodynamic stability of the transition state leading to the (E)-alkene. organic-chemistry.org However, modifications to the reaction conditions and the structure of the phosphonate reagent can influence the stereochemical outcome. For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF), can favor the formation of (Z)-alkenes. nrochemistry.com

In Knoevenagel-type condensations, the stereoselectivity can be influenced by the reaction conditions. While some conditions may lead to a mixture of isomers, it is sometimes possible to isolate the more stable isomer through equilibration. wikipedia.org

Biocatalytic and Enzymatic Approaches for But-3-enoic Acid Scaffolds

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov For the synthesis of but-3-enoic acid scaffolds, several enzymatic approaches are being explored.

Enzymes such as lipases have been shown to catalyze cascade reactions, including Knoevenagel condensations, to produce α,β-unsaturated esters with excellent (E)-selectivity. nih.gov Carboxylic acid reductases (CARs) can be used to convert carboxylic acids into aldehydes, which can then participate in subsequent C-C bond-forming reactions like the Wittig reaction to yield α,β-unsaturated esters. nih.gov This chemo-enzymatic approach demonstrates the potential for combining biological and traditional chemical steps to achieve desired products. nih.gov

Furthermore, the use of glycosyltransferases and other enzymes can be employed to modify and functionalize but-3-enoic acid derivatives, highlighting the versatility of biocatalysis in generating molecular diversity. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions and catalyst systems is crucial for maximizing the yield and selectivity of the synthesis of this compound.

In condensation reactions like the Knoevenagel and Perkin reactions, the choice of catalyst, solvent, and temperature can significantly impact the reaction outcome. For instance, the use of ionic liquids as both solvent and catalyst has been explored to develop more environmentally friendly protocols. organic-chemistry.org In some cases, heterogeneous catalysts, such as reconstructed hydrotalcite, have been shown to be highly active for C-C bond formation in the presence of water. organic-chemistry.org

For the Horner-Wadsworth-Emmons reaction, the selection of the base and the phosphonate reagent is critical. The use of deep eutectic solvents (DESs) has been investigated as a green and efficient medium for HWE reactions, leading to high yields and stereoselectivity. rsc.org Additionally, Lewis acids can be used to activate the carbonyl group, and different base systems can be employed to accommodate sensitive substrates. organic-chemistry.orgnrochemistry.com

Below is a table summarizing various synthetic approaches and their key features:

| Synthetic Method | Key Reactants | Typical Catalyst/Reagents | Stereoselectivity | Key Advantages |

| Nitration | 4-Phenylbut-3-enoic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | Not directly applicable to C=C bond | Direct functionalization of an existing backbone |

| Knoevenagel Condensation | 3-Nitrobenzaldehyde, Malonic acid derivative | Weak base (e.g., piperidine, pyridine) | Condition-dependent, often favors stable isomer | Forms C=C bond and carboxylic acid in one step |

| Horner-Wadsworth-Emmons | 3-Nitrobenzaldehyde, Phosphonate ester | Base (e.g., NaH, DBU) | Typically high (E)-selectivity | High yield, clean reaction, good stereocontrol |

| Biocatalytic Knoevenagel | Aldehyde, Cyanoacetic acid | Lipase | High (E)-selectivity nih.gov | Green, mild conditions, high selectivity nih.gov |

| Chemo-enzymatic (CAR + Wittig) | Carboxylic acid precursor | CAR enzyme, Wittig reagent | Dependent on Wittig reagent | Enzymatic reduction followed by olefination nih.gov |

Reaction Mechanisms and Chemical Reactivity of 4 3 Nitrophenyl but 3 Enoic Acid

Mechanistic Studies of Functional Group Transformations

The functional groups on 4-(3-nitrophenyl)but-3-enoic acid can undergo a variety of transformations, each with a distinct reaction mechanism.

Nitro Group Reduction: The aromatic nitro group is readily reducible to an amino group through several established methods. A common approach is catalytic hydrogenation, utilizing catalysts such as palladium, platinum, or nickel. Alternatively, metal-acid systems, like tin or iron in the presence of hydrochloric acid, are effective. The reduction mechanism generally involves a series of two-electron transfer steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Carboxylic Acid Reactions: The carboxylic acid functional group is a site for numerous classical organic reactions. masterorganicchemistry.com These transformations are fundamental to modifying the molecule's structure and properties.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. This is a reversible nucleophilic acyl substitution reaction.

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride. This allows for subsequent reactions with a wide range of nucleophiles.

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxyl group. masterorganicchemistry.com

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol, 4-(3-nitrophenyl)but-3-en-1-ol.

| Reaction Type | Reagent(s) | Product Functional Group |

| Nitro Reduction | H₂, Pd/C or Fe, HCl | Amine (-NH₂) |

| Esterification | Alcohol (ROH), H⁺ | Ester (-COOR) |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |

| Amide Formation | Amine (RNH₂), DCC | Amide (-CONHR) |

| Carboxylic Acid Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Reactivity of the Conjugated Diene System

The molecule contains a conjugated system where the π-electrons of the C=C double bond are in conjugation with the π-system of the nitrophenyl ring. This electronic communication influences the reactivity of the alkene. The strong electron-withdrawing effect of the nitro group, transmitted through the aromatic ring, reduces the electron density of the alkene double bond. This makes the double bond less nucleophilic and thus less reactive towards electrophilic addition compared to a simple, isolated alkene.

Reactions typical for alkenes, such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl), can still occur, but may require more forcing conditions. masterorganicchemistry.com The conjugation also makes the system susceptible to conjugate addition reactions, where a nucleophile attacks the β-carbon of the alkene, a process known as a Michael addition. masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on the Nitrophenyl Moiety

The reactivity of the benzene (B151609) ring is profoundly influenced by its substituents.

Electrophilic Aromatic Substitution (EAS): The nitrophenyl moiety in this compound is strongly deactivated towards electrophilic aromatic substitution. masterorganicchemistry.com Both the nitro group (-NO₂) and the but-3-enoic acid substituent are electron-withdrawing groups, which pull electron density from the aromatic ring, making it less attractive to electrophiles. unacademy.com The nitro group is a powerful deactivating group and a meta-director. Therefore, any successful electrophilic substitution, such as further nitration or halogenation, would be expected to occur at the positions meta to the nitro group (C5) and meta to the alkene substituent (C2, C6).

Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. libretexts.org This type of reaction requires a good leaving group (typically a halide) on the ring. While the parent molecule does not have such a leaving group, if a derivative, for instance, 4-(2-chloro-5-nitrophenyl)but-3-enoic acid, were used, it would be highly susceptible to NAS. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the leaving group is positioned ortho or para to it. libretexts.org In such a case, a nucleophile would readily displace the chloride.

| Reaction Type | Ring Activation | Directing Effect of -NO₂ Group | Typical Reagents |

| Electrophilic Aromatic Substitution | Deactivated | Meta | HNO₃/H₂SO₄, Br₂/FeBr₃ |

| Nucleophilic Aromatic Substitution | Activated | Ortho, Para | NaOH, NaOCH₃ (requires leaving group) |

Investigating Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of this molecule, ensuring the formation of a specific desired product. masterorganicchemistry.com

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. mdpi.com

In electrophilic aromatic substitution , the directing effects of the existing substituents govern the position of the incoming electrophile. The nitro group directs incoming electrophiles to the meta position.

In addition reactions to the alkene , the regioselectivity is influenced by the electronic effects of the nitrophenyl group. For example, in the addition of HBr, the placement of the hydrogen and bromine atoms would be determined by the stability of the resulting carbocation intermediate, which is destabilized by the adjacent electron-withdrawing ring.

Stereoselectivity: This describes the preferential formation of one stereoisomer over others. youtube.com

Reactions at the Alkene: The but-3-enoic acid part of the molecule contains a double bond that can exist as either E or Z isomers. Reactions that create new stereocenters from this double bond can be stereoselective. For example, dihydroxylation using osmium tetroxide would lead to a syn-diol, while epoxidation followed by hydrolysis would yield an anti-diol. masterorganicchemistry.com

Enantioselectivity: The reduction of the ketone in a related compound, 4-(3-nitrophenyl)but-3-en-2-one, using chiral reducing agents or biocatalysts like alcohol dehydrogenases, can proceed with high enantioselectivity to produce a specific enantiomer of the corresponding alcohol. mdpi.comsigmaaldrich.com While the subject molecule is a carboxylic acid, similar principles of asymmetric synthesis could be applied to its derivatives to control the stereochemical outcome. mdpi.com Understanding these selective pathways is crucial for synthesizing specific, optically active compounds. diva-portal.org

Computational and Theoretical Investigations of 4 3 Nitrophenyl but 3 Enoic Acid

Quantum Chemical Calculations for Molecular Structure and Stability (e.g., Density Functional Theory Methods)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and energetic stability of molecules like 4-(3-nitrophenyl)but-3-enoic acid. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a widely used and reliable method for optimizing molecular geometries and calculating thermodynamic properties. nih.govtandfonline.com This level of theory provides an excellent balance between computational cost and accuracy for organic molecules. tandfonline.com

The optimization process yields the most stable conformation of the molecule by finding the minimum energy structure. From this optimized geometry, various quantum chemical parameters can be calculated to describe the molecule's stability and electronic nature. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, and softness. irjweb.comscirp.org

Table 1: Illustrative Quantum Chemical Parameters for a Nitroaromatic Carboxylic Acid

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.3 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.8 eV |

| Electron Affinity (A) | Energy released when an electron is added | 2.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.15 eV |

| Global Softness (S) | Reciprocal of global hardness | 0.465 eV⁻¹ |

| Electronegativity (χ) | Power to attract electrons | 4.65 eV |

Note: The values in this table are representative examples based on DFT calculations for analogous nitroaromatic compounds and are intended for illustrative purposes.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling provides significant insights into the chemical reactivity of this compound. By analyzing the electronic properties derived from quantum chemical calculations, specific sites within the molecule that are prone to electrophilic or nucleophilic attack can be identified.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in chemical reactions. For instance, the HOMO is often localized on electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is typically found on electron-deficient areas, which are the preferred sites for nucleophilic attack. imist.maresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with different colors indicating varying electrostatic potentials. researchgate.net Red regions, indicating negative potential, are associated with lone pairs of electrons and are susceptible to electrophilic attack. Blue regions, representing positive potential, are electron-poor and are the likely targets for nucleophiles. imist.maresearchgate.netimist.ma For this compound, the nitro group and the carboxylic acid group would be expected to be key features on the MEP map, influencing the molecule's reactivity. The oxygen atoms of both the nitro and carboxyl groups would likely be depicted as regions of negative potential, while the hydrogen of the carboxyl group and the areas around the nitro group would show positive potential. imist.manih.gov

Table 2: Conceptual Relationship Between Electronic Properties and Reactivity

| Property | Indication for Reactivity | Predicted Reactive Sites on this compound |

| HOMO Distribution | Location of electron-donating sites (nucleophilic centers) | Phenyl ring and the carbon-carbon double bond |

| LUMO Distribution | Location of electron-accepting sites (electrophilic centers) | Nitro group and the carbonyl carbon of the carboxylic acid |

| MEP Negative Regions (Red/Yellow) | Sites for electrophilic attack | Oxygen atoms of the nitro and carboxylic acid groups |

| MEP Positive Regions (Blue/Green) | Sites for nucleophilic attack | Hydrogen of the carboxylic acid and the nitrogen of the nitro group |

Prediction of Spectroscopic Parameters through Theoretical Methods

Theoretical methods are extensively used to predict and interpret the spectroscopic signatures of molecules, which is invaluable for their characterization. DFT calculations can simulate various types of spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis).

Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. nih.gov For aromatic compounds, characteristic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. orgchemboulder.comlibretexts.orglibretexts.org The presence of the nitro group and the carboxylic acid group in this compound would give rise to distinct and strong IR absorptions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Theoretical predictions, when compared to experimental data, aid in the assignment of signals to specific atoms in the molecule. Aromatic protons typically resonate in the 6.5-8.5 ppm range in ¹H NMR spectra. orgchemboulder.compressbooks.pub The electron-withdrawing nature of the nitro group would be expected to shift the signals of nearby aromatic protons downfield.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. tandfonline.comresearchgate.netyoutube.comyoutube.com The calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental measurements to understand the electronic structure and transitions within the molecule. researchgate.netmdpi.com

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Related Aromatic Carboxylic Acid

| Spectroscopic Technique | Predicted Value (Illustrative) | Typical Experimental Range |

| IR (cm⁻¹) | Aromatic C-H stretch: 3080C=O stretch: 1720N-O stretch (asymmetric): 1540N-O stretch (symmetric): 1350 | Aromatic C-H stretch: 3000-3100 orgchemboulder.comlibretexts.orgC=O stretch: 1680-1740N-O stretch (asymmetric): 1500-1560N-O stretch (symmetric): 1335-1370 |

| ¹H NMR (ppm) | Aromatic H: 7.5-8.4Olefinic H: 6.5-7.8Carboxylic acid H: ~12 | Aromatic H: 6.5-8.5 orgchemboulder.compressbooks.pubOlefinic H: 5.0-7.5Carboxylic acid H: 10-13 |

| ¹³C NMR (ppm) | Aromatic C: 120-150Carbonyl C: ~170 | Aromatic C: 120-150 libretexts.orglibretexts.orgCarbonyl C: 165-185 |

| UV-Vis (nm) | λmax: ~260 | π → π* transitions for substituted benzenes: ~250-280 |

Note: The predicted values are examples based on general expectations for this class of compounds and are not from a specific calculation for this compound.

Simulation of Adsorption and Interaction Mechanisms for Related Compounds

Computational simulations are crucial for understanding how molecules like this compound interact with surfaces and other molecules. These studies are particularly relevant in fields like materials science and corrosion inhibition, where the adsorption of organic molecules onto metal surfaces is a key mechanism of protection. bohrium.comresearchgate.netacs.orgresearchgate.net

DFT calculations can model the adsorption of a molecule onto a surface, such as a metal oxide. bohrium.comacs.orgresearchgate.net By calculating the adsorption energy, the most stable adsorption geometry can be determined. bohrium.comacs.org These calculations can reveal whether the molecule binds to the surface through specific functional groups. For this compound, the carboxylic acid group is a likely candidate for strong interaction with a metal surface, potentially forming covalent or strong hydrogen bonds. acs.orgresearchgate.net The nitro group and the π-system of the aromatic ring can also contribute to the adsorption process through electronic interactions. acs.org

Analysis of the electronic structure of the molecule-surface system can elucidate the nature of the bonding and the mechanism of interaction. For example, studies on similar organic inhibitors have shown that the formation of a protective layer on a metal surface can be explained by the transfer of charge from the molecule to the surface, which can be quantified through computational methods. researchgate.net The HOMO and LUMO energies of the inhibitor molecule are critical in this context, as they relate to its ability to donate or accept electrons to or from the surface. researchgate.net

Synthesis and Chemical Transformations of 4 3 Nitrophenyl but 3 Enoic Acid Derivatives

Derivatization through Modification of the Carboxylic Acid Functionality (e.g., Esterification)

The carboxylic acid group of 4-(3-nitrophenyl)but-3-enoic acid is a prime site for derivatization, most commonly through esterification. This reaction converts the carboxylic acid into an ester, which can alter the compound's solubility, reactivity, and biological activity. google.com

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, the reaction of a similar compound, 2-(4-nitrophenyl) butyric acid, with methanol (B129727) and a catalytic amount of concentrated sulfuric acid at reflux for two hours yields the corresponding methyl ester. researchgate.net Another approach involves the use of halogenated compounds like alkyl iodides or substituted benzyl (B1604629) and phenacyl bromides in a basic medium. colostate.edu In these reactions, a base such as potassium carbonate is often used to neutralize the acidic byproduct. colostate.edu

The synthesis of various esters, including those with more complex alcohol moieties, can be achieved using different methods. For example, 4'-bromophenacyl esters can be prepared by reacting carboxylate N,N-diisopropylethylammonium salts with 4'-bromophenacyl trifluoromethanesulfonate (B1224126) in acetonitrile. nih.gov This reaction is rapid, often completing within minutes at room temperature. nih.gov

Table 1: Examples of Esterification Reactions

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl) butyric acid | Methanol, Sulfuric acid | Methyl 2-(4-nitrophenyl)butanoate | researchgate.net |

| Carboxylic acids | Alkyl iodides, Potassium carbonate | Alkyl esters | colostate.edu |

| Carboxylate N,N-diisopropylethylammonium salts | 4'-bromophenacyl trifluoromethanesulfonate, N,N-diisopropylethylamine | 4'-bromophenacyl esters | nih.gov |

| 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid | Methanol, Sulfuric acid | Dimethyl 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoate) | nih.gov |

Modifications of the Nitrophenyl Substituent (e.g., Reduction of Nitro Group to Amine, Further Substitutions)

The nitrophenyl group in this compound offers a site for significant structural modification, primarily through the reduction of the nitro group to an amine. This transformation is fundamental in synthetic organic chemistry as it converts a strongly electron-withdrawing group into a strongly electron-donating group, drastically altering the chemical and electronic properties of the molecule. masterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org Common approaches include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Another widely used method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comscispace.com For instance, zinc dust in the presence of ammonium (B1175870) chloride can be used for this reduction. wikipedia.orgscispace.com Sodium hydrosulfite and sodium sulfide (B99878) are also effective reducing agents. wikipedia.org

The choice of reducing agent can be critical to avoid unwanted side reactions. For example, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds when reacting with aromatic nitro compounds. commonorganicchemistry.com

The resulting amino group can then serve as a handle for further substitutions on the aromatic ring, allowing for the introduction of a wide array of functional groups. This opens up possibilities for creating a diverse range of derivatives with tailored properties.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Nickel) | H₂ gas | Amine | masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) | Acidic media (e.g., HCl) | Amine | masterorganicchemistry.com |

| Tin (Sn) | Acidic media (e.g., HCl) | Amine | scispace.com |

| Zinc (Zn) | Acidic media (e.g., AcOH) or NH₄Cl | Amine | wikipedia.orgcommonorganicchemistry.comscispace.com |

| Sodium Hydrosulfite | - | Amine | wikipedia.org |

| Sodium Sulfide | - | Amine | wikipedia.org |

Cyclization and Ring-Forming Reactions Involving this compound (e.g., Formation of Heterocycles)

The structure of this compound and its derivatives provides a scaffold for the synthesis of various heterocyclic compounds. These cyclization reactions can involve both the butenoic acid chain and the functional groups on the phenyl ring.

One notable example is the synthesis of 5,6,7,8-tetrahydroisoquinolines. nih.gov While not directly starting from this compound, a related reaction involves the regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone with cyanothioacetamide. nih.gov This yields a complex tetrahydroisoquinoline-3(2H)-thione derivative. nih.gov Further reactions of this product can lead to the formation of thieno[2,3-c]isoquinolines. nih.gov

Another type of cyclization is the base-mediated reductive cyclization of 4-nitrophenylcyclohexanones, which can be synthesized from related starting materials. nih.gov This reaction gives access to the hexahydro-2,6-methano-1-benzazocine ring system. nih.gov The process typically involves heating the precursor with a base like potassium carbonate in a solvent such as N-methylpyrrolidinone (NMP), sometimes with the aid of microwave irradiation to improve reaction times and yields. nih.gov

Synthesis of Analogous Arylbutenoic Acid Structures with Varied Nitrophenyl Positions or Other Substituents

The synthesis of analogues of this compound, with variations in the position of the nitro group or the presence of other substituents on the aryl ring, allows for the systematic exploration of structure-activity relationships.

The synthesis of 4-(2-nitrophenyl)but-3-en-2-one, a related ketone, can be achieved by heating o-nitrobenzaldehyde and acetone (B3395972) with a sodium hydroxide (B78521) solution. prepchem.com Similarly, the synthesis of 4-(4-nitrophenyl)butyronitrile, a precursor to the corresponding butanoic acid, can be accomplished by reacting 4-nitrotoluene (B166481) with acrylonitrile (B1666552) in the presence of a base and a polar aprotic solvent. google.com Hydrolysis of the resulting nitrile yields 4-(4-nitrophenyl)butyric acid. google.com

More generally, substituted arylbutenoic acids can be prepared through various cross-coupling reactions. For example, palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carboxylic acids provides a route to β-substituted carboxylic acids. organic-chemistry.org This method is applicable to a broad scope of arylboronic acids and tolerates a wide range of functional groups. organic-chemistry.org The synthesis of arylboronic acids themselves can be achieved through methods like the electrophilic borylation of aryl Grignard reagents. organic-chemistry.org

These synthetic strategies provide access to a wide array of arylbutenoic acid analogues, enabling the study of how different substitution patterns on the aromatic ring influence the properties and reactivity of the molecule.

Applications of 4 3 Nitrophenyl but 3 Enoic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Organic Molecules

Organic building blocks are fundamental, functionalized molecules essential for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These blocks are crucial in medicinal chemistry, organic chemistry, and material chemistry for creating supramolecular complexes, metal-organic frameworks, and other intricate organic constructs. sigmaaldrich.com

Nitro compounds, in particular, are recognized as versatile intermediates in organic synthesis. frontiersin.org The nitro group's diverse reactivity in forming carbon-carbon and carbon-heteroatom bonds, along with its capacity for transformation into other functional groups, makes these compounds valuable reagents for organic chemists. frontiersin.org This is especially true in the synthesis of pharmaceutically relevant substances, where nitroalkanes and nitroalkenes are considered indispensable building blocks. frontiersin.org While specific examples of complex molecules synthesized directly from 4-(3-nitrophenyl)but-3-enoic acid are not extensively detailed in the provided results, its structural motifs are indicative of its potential. For instance, a related derivative, 3-Carbamoyl-4-(3-nitrophenyl)but-3-enoic acid, highlights how the core structure can be elaborated to introduce additional functional groups, further expanding its synthetic utility. nih.gov

Role in the Development of Specialty Chemicals and Agrochemical Precursors

The structural features of this compound make it a candidate for the synthesis of specialty chemicals and as a precursor for agrochemicals. The nitroaromatic moiety is a common feature in various biologically active molecules. While direct application in commercial agrochemicals is not specified in the search results, the synthesis of derivatives from related nitro compounds is a common strategy in the development of new agricultural products. The reactivity of the double bond and the carboxylic acid group allows for a variety of chemical modifications, enabling the creation of a library of compounds for screening for potential herbicidal, fungicidal, or insecticidal activities.

Investigation of Derivatives in Corrosion Inhibition Chemistry

Research has shown that derivatives of nitro-substituted aromatic compounds can be effective corrosion inhibitors. For example, 3-nitroacetophenone has been studied for its ability to protect mild steel in acidic environments. researchgate.net The study revealed that the inhibition efficiency of 3-nitroacetophenone increases with its concentration, acting as a mixed-type inhibitor that adsorbs onto the steel surface according to the Langmuir adsorption isotherm. researchgate.net This protective action is attributed to the presence of the nitro group and the aromatic ring, which can interact with the metal surface. researchgate.net

Similarly, triazine derivatives, which are nitrogen-containing heterocyclic compounds, have been investigated as environmentally benign corrosion inhibitors for steel in acidic conditions. researchgate.net The effectiveness of these compounds is linked to the presence of lone pair electrons on nitrogen atoms and π-electrons in the phenyl rings, which facilitate adsorption onto the metal surface. researchgate.net Given these precedents, derivatives of this compound, which also possess a nitroaromatic system, could be investigated for similar corrosion inhibition properties. The carboxylic acid group could be modified to enhance solubility or to anchor the molecule more effectively to the metal surface, potentially leading to the development of new and effective corrosion inhibitors.

Applications in Catalyst Development or Ligand Synthesis

The field of catalysis often utilizes organic molecules as ligands that can coordinate with metal centers to form active catalysts. These ligands can influence the catalyst's activity, selectivity, and stability. researchgate.net While there is no direct evidence of this compound being used as a ligand in the provided search results, its structure contains functional groups that could potentially coordinate with metal ions.

Advanced Spectroscopic and Analytical Characterization of 4 3 Nitrophenyl but 3 Enoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For analogues of 4-(3-nitrophenyl)but-3-enoic acid, such as nitrophenyl-containing heterocyclic compounds, ¹H NMR spectra are crucial for confirming their formation. nih.gov For instance, the ¹H NMR spectrum of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione reveals characteristic signals, including a singlet for the NH proton at δ 13.68 ppm and multiplets for the aromatic protons between δ 7.51-8.05 ppm. nih.gov

Similarly, ¹³C NMR spectroscopy provides complementary data on the carbon framework. In the case of 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the ¹³C NMR spectrum shows a peak at δ 208.46 ppm corresponding to the ketone carbonyl carbon and signals for the aromatic carbons, including the carbon bearing the nitro group. rsc.org The analysis of various nitrophenyl derivatives by ¹H and ¹³C NMR allows for unambiguous structural assignment. rsc.orgucl.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for Analogues of this compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 13.68 (s, 1H, NH), 7.95–8.05 (m, 2H, ArH), 7.51–7.58 (m, 2H, ArH), 5.05 (s, 1H, OH), 4.61–4.63 (d, 1H), 3.23–3.26 (d, 1H), 2.88–2.90 (d, 1H), 2.83–2.87 (d, 1H), 2.12 (s, 3H), 1.86 (s, 3H), 1.23 (s, 3H) | 214.79, 175.43, 161.92, 160.11, 158.14, 149.66, 145.64, 134.84, 131.34, 129.23, 123.41, 122.78, 118.74, 116.47, 114.65, 106.45, 69.90, 64.12, 45.89, 42.55, 35.59, 33.60, 28.30, 25.83 | nih.gov |

| 4-hydroxy-4-(4-nitrophenyl)-butan-2-one | 8.07 (d, 2H), 7.47 (d, 2H), 5.20 (m, 1H), 3.57 (br s, 1H), 2.81 (m, 2H), 2.15 (s, 3H) | 208.46, 149.99, 147.26, 126.38, 123.71, 68.85, 51.47, 30.66 | rsc.org |

| 4-(4-nitrophenyl)but-3-en-2-one | 8.26 (d, 2H), 7.70 (d, 2H), 7.54 (d, 1H), 6.82 (d, 1H), 2.42 (s, 3H) | 197.58, 148.57, 140.68, 140.09, 130.40, 128.98, 124.23, 28.21 | rsc.org |

| 3-hydroxy-3-(4-nitrophenyl)-1-phenylpropane-1-one | 8.24 (d, 2H), 7.95 (d, 2H), 7.64-7.59 (m, 3H), 7.5-7.45 (m, 2H), 5.46 (d, 1H), 3.84 (d, 1H), 3.39-3.37 (m, 2H) | 199.50, 150.23, 147.40, 136.21, 134.02, 128.84, 128.16, 126.57, 123.81, 69.24, 46.98 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of this compound and its analogues, as well as for gaining insights into their fragmentation patterns, which aids in structural confirmation. The molecular formula of this compound is C₁₀H₉NO₄, corresponding to a molecular weight of 207.18 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. For example, the HRMS (ESI) data for 4-hydroxy-4-(4-nitrophenyl)-butan-2-one showed a found m/z of 248.0335 for the [M+K]⁺ ion, which is in close agreement with the calculated value of 248.0325 for C₁₀H₁₁NO₄K. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of volatile analogues. nih.govnist.gov

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Data | Reference |

| This compound | C₁₀H₉NO₄ | 207.18 | - | scbt.com |

| (E)-4-(3-nitrophenyl)but-3-en-2-one | C₁₀H₉NO₃ | 191.18 | GC-MS: NIST Number 242450 | nih.gov |

| 4-hydroxy-4-(4-nitrophenyl)-butan-2-one | C₁₀H₁₁NO₄ | 209.19 | HRMS (ESI): calcd. for [M+K]⁺ 248.0325, found 248.0335 | rsc.org |

| 3-(4-nitrophenyl)butanoic Acid | C₁₀H₁₁NO₄ | 209.20 | - | nih.gov |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

For nitrophenyl compounds, the FT-IR spectra typically show strong absorption bands for the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net In analogues containing a carboxylic acid group, a broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹.

In the case of 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the FT-IR spectrum displays a broad band at 3447 cm⁻¹ (O-H stretch), a sharp peak at 1704 cm⁻¹ (C=O stretch of the ketone), and bands at 1597 cm⁻¹ and 1344 cm⁻¹ corresponding to the nitro group. rsc.org The presence and position of these bands provide clear evidence for the key functional groups within the molecule.

Table 3: Key FT-IR Absorption Bands for Analogues of this compound

| Compound | Key FT-IR Bands (cm⁻¹) | Functional Group Assignments | Reference |

| 4-hydroxy-4-(4-nitrophenyl)-butan-2-one | 3447, 3079, 2919, 1704, 1597, 1509, 1344 | O-H, C-H (aromatic), C-H (aliphatic), C=O (ketone), C=C (aromatic), NO₂ | rsc.org |

| 4-(4-nitrophenyl)but-3-en-2-one | - | - | rsc.org |

| 3-hydroxy-3-(4-nitrophenyl)-1-phenylpropane-1-one | - | - | rsc.org |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 3429 (O-H), 3235 (N-H), 2221 (C≡N), 1710 (C=O) | O-H, N-H, Cyano, Carbonyl | nih.gov |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, SFC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and its analogues, as well as for their separation and isolation.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds. For instance, 4-(4-nitrophenyl)butyric acid can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable for preparative separations to isolate impurities. sielc.com Similarly, HPLC is used to quantify related compounds, such as abietic acid in rosin. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of reactions and assessing the purity of fractions collected during column chromatography. rsc.org

Gas Chromatography (GC) is suitable for the analysis of volatile compounds and is often coupled with mass spectrometry (GC-MS) for enhanced identification. nist.gov

Supercritical Fluid Chromatography (SFC) offers an alternative to HPLC, particularly for chiral separations, though specific applications for this compound are not widely documented.

Table 4: Chromatographic Methods for the Analysis of Nitrophenyl Carboxylic Acids and Analogues

| Technique | Compound | Column/Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| HPLC | 4-(4-Nitrophenyl)butyric acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Purity Assessment, Preparative Separation | sielc.com |

| Column Chromatography | 4-hydroxy-4-(4-nitrophenyl)-butan-2-one | Silica gel (60-120 mesh) | Hexane/Ethyl acetate | Purification | rsc.org |

| TLC | Various reaction products | Silica gel | Hexane/Ethyl acetate | Reaction Monitoring | rsc.org |

| GC | 3-Methylbut-2-enoic acid, 4-nitrophenyl ester | - | - | Analysis | nist.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

For analogues of this compound, single-crystal X-ray diffraction has been used to elucidate their crystal structures. nih.govresearchgate.net For example, the crystal structure of 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide was determined by X-ray diffraction, confirming its molecular structure and stereochemistry. nih.gov In another study, the crystal structure of 4-(3-Nitrophenyl)-3-(phenylsulfonyl)but-3-en-2-one revealed an E configuration for the C=C double bond and the presence of C-H···O hydrogen bonds stabilizing the crystal lattice. nih.gov X-ray diffraction is a definitive method for establishing the absolute configuration of chiral molecules and understanding intermolecular interactions in the solid state. bath.ac.uk

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound, which, in conjunction with molecular weight determination by mass spectrometry, can confirm the molecular formula.

For example, for 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the calculated elemental composition was C, 57.41%; H, 5.30%; N, 6.69%. The found values were C, 57.45%; H, 5.27%; N, 6.67%, which are in excellent agreement and confirm the proposed formula of C₁₀H₁₁NO₄. rsc.org Similarly, elemental analysis data for various synthesized nitrophenyl-containing heterocycles have been reported to be in close agreement with the calculated values, thus validating their structures. nih.gov

Table 5: Elemental Analysis Data for Analogues of this compound

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 4-hydroxy-4-(4-nitrophenyl)-butan-2-one | C₁₀H₁₁NO₄ | C, 57.41; H, 5.30; N, 6.69 | C, 57.45; H, 5.27; N, 6.67 | rsc.org |

| 4-(4-nitrophenyl)but-3-en-2-one | C₁₀H₉NO₃ | C, 62.82; H, 4.47; N, 7.33 | C, 62.84; H, 4.46; N, 7.32 | rsc.org |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | C₂₂H₂₂N₄O₅S | C, 58.14; H, 4.88; N, 12.33 | C, 58.00; H, 5.03; N, 11.98 | nih.gov |

Optical Rotation Measurements for Enantiomeric Purity

Future Research Avenues and Prospects for 4 3 Nitrophenyl but 3 Enoic Acid

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of γ-arylbutyric acid derivatives, including nitrophenyl variants, has traditionally involved methods such as the condensation of nitrophenylalkanes with acrylates or acrylonitriles. google.com A patented process, for instance, describes reacting a nitrophenylalkane with an α,β-unsaturated compound in the presence of a strong base like an alkali metal hydroxide (B78521) and an aprotic polar solvent such as dimethylformamide. google.com This foundational approach, while effective, opens avenues for significant improvement through modern catalytic systems.

Future research should focus on developing more efficient, selective, and environmentally benign catalytic methods. Key areas of exploration include:

Homogeneous and Heterogeneous Catalysis: Investigating transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) for cross-coupling reactions to construct the carbon skeleton with high stereoselectivity (E/Z isomerism of the butenoic acid).

Organocatalysis: Employing small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals, which can offer unique reactivity and selectivity.

Biocatalysis: Using enzymes or whole-cell systems to perform key synthetic steps under mild conditions, potentially leading to high enantioselectivity if chiral derivatives are targeted. The development of novel catalysts could significantly reduce reaction times, improve yields, and minimize the formation of byproducts, making the synthesis more economically and environmentally viable.

Design and Synthesis of New Derivatives with Tuned Reactivity

The structure of 4-(3-nitrophenyl)but-3-enoic acid contains multiple reactive sites—the carboxylic acid, the alkene, and the aromatic nitro group—making it an excellent starting point for creating a diverse library of new molecules. The butenoic acid framework is a known precursor for various heterocyclic compounds. mdpi.comresearchgate.net

Research efforts can be directed toward synthesizing derivatives by modifying these functional groups to fine-tune the molecule's electronic and steric properties. For example, the reaction of related butanoic acid structures with hydrazines has been shown to yield pyridazinone derivatives. mdpi.com Similarly, the synthesis of chalcones, which share the α,β-unsaturated carbonyl system, often involves the base-catalyzed condensation of a ketone with an aromatic aldehyde, such as m-nitrobenzaldehyde. nih.gov

Future synthetic campaigns could target:

Ester and Amide Libraries: Converting the carboxylic acid to a range of esters and amides to modulate solubility, stability, and biological interaction profiles.

Heterocyclic Scaffolds: Using the butenoic acid moiety as a synthon for constructing more complex heterocyclic systems like pyridazinones, pyrimidines, or thiophenes, which are prevalent in medicinal chemistry. mdpi.comresearchgate.net

Reduction of the Nitro Group: Converting the nitro group to an amine would provide a key intermediate for further functionalization, allowing for the introduction of a wide array of substituents via amide bond formation or N-alkylation.

Table 1: Potential Derivatives and Synthetic Strategies

| Derivative Class | Target Functional Group | Potential Synthetic Precursor(s) |

| Esters / Amides | Carboxylic Acid | This compound |

| Pyridazinones | Butanoic Acid Moiety | This compound, Hydrazine |

| Chalcone-like | α,β-Unsaturated System | m-Nitrobenzaldehyde, Acetone (B3395972) derivative |

| Anilines | Nitro Group | This compound |

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry offers powerful tools to guide and accelerate the design of new molecules, saving significant time and resources in the laboratory. For compounds containing the nitrophenyl group, computational studies have been effectively used to design potent enzyme inhibitors. researchgate.net Techniques such as molecular docking, Comparative Molecular Similarity Indices Analysis (CoMSIA), and molecular dynamics (MD) simulations can be applied to derivatives of this compound. researchgate.net

A study on 4-(3-nitrophenyl) thiazol-2-ylhydrazone derivatives successfully used CoMSIA models to identify key structural features for inhibitory activity, leading to the design of four highly active new molecules. researchgate.net MD simulations further confirmed the structural stability of the proposed compounds. researchgate.net

Future computational work on this compound could involve:

Structure-Activity Relationship (SAR) Studies: Using Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model interactions with biological targets, providing insights into the binding modes and energetics that drive activity. nih.gov

Predictive Modeling: Developing robust QSAR and CoMSIA models to predict the activity of virtual derivatives before their synthesis. researchgate.net

ADMET Prediction: Computationally screening designed molecules for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize candidates with favorable profiles for further development. researchgate.net

Table 2: Computational Techniques for Predictive Design

| Computational Method | Purpose in Chemical Design |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. researchgate.net |

| CoMSIA / QSAR | Identifies correlations between physicochemical properties and biological activity to guide design. researchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. researchgate.net |

| QM/MM Calculations | Provides high-accuracy energetic and structural information for reactions and interactions in complex systems like enzyme active sites. nih.gov |

Integration into Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can be significantly improved by incorporating these principles. imist.ma Traditional organic syntheses often rely on volatile organic solvents and harsh reaction conditions.

Future research should focus on adapting syntheses to align with green chemistry standards by:

Microwave-Assisted Synthesis: Utilizing microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often improves product yields. imist.ma

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for example by grinding solid reactants together, minimizes waste and avoids the use of hazardous substances. imist.ma

Use of Greener Solvents: Replacing conventional solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. imist.ma

Energy Efficiency: Employing energy sources like solar energy for photochemical reactions, which represents a renewable and sustainable approach. imist.ma

Potential for Applications in Emerging Chemical Technologies

The unique combination of functional groups in this compound suggests its potential as a valuable building block in several emerging technological areas. While direct applications are yet to be established, its structure is analogous to compounds used in materials science and medicinal chemistry.

Materials Science: The conjugated π-system of the molecule, which could be extended through derivatization, suggests potential for creating organic electronic materials. The nitro group acts as a strong electron-withdrawing group, which is a desirable feature for creating materials with nonlinear optical (NLO) properties. Derivatives could also be explored as monomers for the synthesis of novel functional polymers.

Medicinal Chemistry: The "4-(3-nitrophenyl)" moiety is a key feature in a class of compounds studied as selective monoamine oxidase B (MAO-B) inhibitors. researchgate.net Chalcones and their derivatives, which share a similar structural backbone, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov Therefore, derivatives of this compound are promising candidates for screening in drug discovery programs.

The exploration of this compound and its derivatives in these fields could lead to the development of new functional materials, therapeutic agents, and other advanced chemical technologies.

Q & A

Q. What are the optimal synthetic routes for 4-(3-nitrophenyl)but-3-enoic acid, and how can yield be maximized?

The synthesis typically involves a conjugate addition or Heck coupling to introduce the nitrophenyl group. Key steps include:

- Precursor selection : Use 3-nitrobenzaldehyde or 3-nitrophenylboronic acid for regioselective coupling .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve efficiency in cross-coupling reactions.

- Acid stability : Monitor pH during workup to prevent decarboxylation of the butenoic acid moiety.

- Yield maximization : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Reference Data :

| Parameter | Typical Value |

|---|---|

| Reaction Temperature | 80–100°C (Heck coupling) |

| Catalyst Loading | 5–10 mol% Pd |

| Isolated Yield Range | 45–65% |

Q. How should researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?

Contradictions arise from the compound’s amphiphilic nature (polar nitro group vs. hydrophobic aromatic ring). Methodological recommendations:

- Solvent screening : Test solubility in DMSO (high polarity), THF (moderate), and toluene (non-polar) under controlled temperatures (25°C, 40°C).

- pH-dependent studies : Adjust aqueous solutions to pH 3–5 to assess ionization effects on solubility .

- Crystallography : Compare crystal structures (e.g., XRD) to identify intermolecular interactions influencing solubility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for α,β-unsaturation) and nitro group positioning .

- FT-IR : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.

- UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) for conjugation analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to study electron density distribution, focusing on the nitro group’s electron-withdrawing effects.

- Docking studies : Simulate interactions with enzymes (e.g., dehydrogenases) to predict inhibitory activity .

- Reaction pathway analysis : Use Gaussian or ORCA to model transition states in decarboxylation or cyclization reactions .

Q. What experimental strategies resolve contradictory bioactivity data in enzyme inhibition assays?

Contradictions may stem from assay conditions or enzyme isoforms. Solutions include:

- Standardized protocols : Fix variables (pH 7.4, 37°C, 1 mM substrate) and use purified enzyme isoforms (e.g., human vs. bacterial).

- Control experiments : Test nitro positional isomers (e.g., 2-nitrophenyl vs. 4-nitrophenyl derivatives) to isolate electronic effects .

- Kinetic analysis : Calculate IC₅₀ and Ki values to differentiate competitive vs. non-competitive inhibition .

Q. How does the nitro group’s position (meta vs. para) impact the compound’s adsorption on catalytic surfaces?

- Surface plasmon resonance (SPR) : Compare adsorption rates of 3-nitro vs. 4-nitro isomers on Au or TiO₂ surfaces .

- XPS analysis : Measure binding energy shifts (N 1s peak) to assess surface interaction strength.

- Thermogravimetric analysis (TGA) : Quantify thermal desorption profiles under inert atmospheres.

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Chiral catalyst selection : Use BINAP ligands with Ru or Rh for asymmetric hydrogenation.

- Racemization risk : Monitor optical rotation during acidic workup; employ low-temperature crystallization.

- Scalability : Transition from batch to flow reactors to maintain stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.